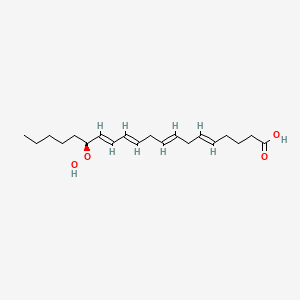

(5E,8E,11E,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid

CAS No.:

Cat. No.: VC18622594

Molecular Formula: C20H32O4

Molecular Weight: 336.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H32O4 |

|---|---|

| Molecular Weight | 336.5 g/mol |

| IUPAC Name | (5E,8E,11E,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid |

| Standard InChI | InChI=1S/C20H32O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h4-5,8-11,14,17,19,23H,2-3,6-7,12-13,15-16,18H2,1H3,(H,21,22)/b5-4+,10-8+,11-9+,17-14+/t19-/m0/s1 |

| Standard InChI Key | BFWYTORDSFIVKP-IXNHTQMRSA-N |

| Isomeric SMILES | CCCCC[C@@H](/C=C/C=C/C/C=C/C/C=C/CCCC(=O)O)OO |

| Canonical SMILES | CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)OO |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 20-carbon chain with conjugated double bonds at positions 5–8–11–13 (all trans except for the 13E configuration) and a hydroperoxy (-OOH) group at the 15th carbon in the S-stereochemical configuration . Its molecular formula is , with a molecular weight of 336.5 g/mol . The hydroperoxy group renders the molecule highly reactive, enabling participation in redox signaling and enzymatic transformations .

Comparative Analysis with Analogues

| Property | 15(S)-HpETE | 15(S)-HETE | 12(S)-HpETE |

|---|---|---|---|

| Functional Group | Hydroperoxy (-OOH) at C15 | Hydroxyl (-OH) at C15 | Hydroperoxy (-OOH) at C12 |

| Synthesis Enzyme | 15-Lipoxygenase (15-LOX) | Peroxidases (e.g., GPx) | 12-Lipoxygenase (12-LOX) |

| Biological Role | Pro-/anti-inflammatory mediator | Anti-angiogenic, pro-resolving | Pro-inflammatory, leukotriene precursor |

| Stability | Unstable (rapidly reduced to 15-HETE) | Stable | Moderately unstable |

Biosynthesis and Metabolic Pathways

Enzymatic Synthesis

The compound is synthesized via the oxygenation of arachidonic acid by 15-lipoxygenase (15-LOX), which inserts molecular oxygen at the 15th carbon. This reaction occurs in a calcium-dependent manner, often at membrane interfaces where 15-LOX colocalizes with phospholipid substrates . The enzymatic process proceeds through a radical intermediate, with stereospecificity dictated by the enzyme’s active-site architecture .

Industrial Production

Large-scale synthesis employs recombinant 15-LOX in bioreactors under optimized conditions (pH 7.4, 25°C). Post-reaction purification involves reverse-phase HPLC to isolate the hydroperoxide from byproducts like 15-HETE .

Metabolic Fate

-

Reduction to 15-HETE: Glutathione peroxidases (GPx) and peroxiredoxins (e.g., Prdx6) catalyze the two-electron reduction of the hydroperoxy group, yielding 15(S)-hydroxyeicosatetraenoic acid (15-HETE) .

-

Oxidation to 15-Oxo-ETE: 15-Hydroxyprostaglandin dehydrogenase (15-PGDH) further oxidizes 15-HETE to 15-oxo-ETE, a pro-angiogenic metabolite.

-

Epoxidation: Cytochrome P450 enzymes convert 15(S)-HpETE into epoxy derivatives, which are hydrolyzed to lipoxins—key resolvins in inflammation resolution .

Biological Activities and Mechanisms

Pro-Inflammatory Signaling

15(S)-HpETE enhances leukocyte adhesion by upregulating endothelial adhesion molecules (e.g., ICAM-1) and potentiates cytokine release (e.g., IL-6, TNF-α) via NF-κB activation . In platelets, it selectively inhibits 12-lipoxygenase, shifting eicosanoid synthesis toward pro-thrombotic thromboxanes .

Anti-Inflammatory and Pro-Resolving Effects

Paradoxically, 15(S)-HpETE serves as a precursor for lipoxins (e.g., LXA₄), which suppress neutrophil infiltration and promote macrophage-mediated clearance of apoptotic cells . This duality underscores its context-dependent role in inflammation.

Oxidative Stress and Cellular Homeostasis

The compound induces apoptosis in endothelial cells via caspase-3 activation and suppression of the Akt survival pathway. In Pseudomonas aeruginosa, it is detoxified by the peroxiredoxin LsfA, highlighting its interplay with microbial redox systems .

Research Applications and Findings

Disease Models

-

Asthma: 15(S)-HpETE levels correlate with airway hyperresponsiveness in murine models, likely due to its promotion of leukotriene synthesis .

-

Neurodegeneration: Prdx6-mediated reduction of 15(S)-HpETE mitigates oxidative damage in neuronal cultures, suggesting therapeutic potential in Alzheimer’s disease .

-

Cancer: Elevated 15(S)-HpETE in tumor-associated macrophages promotes angiogenesis via 15-oxo-ETE, making it a target for anti-angiogenic therapies .

Pharmacological Modulation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume